molecular formula C19H26O B146168 trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one CAS No. 125962-80-3

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Cat. No.: B146168
CAS No.: 125962-80-3
M. Wt: 270.4 g/mol
InChI Key: KPISRXVEAOLMIF-UHFFFAOYSA-N
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Description

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is a versatile organic intermediate of significant interest in advanced materials science, particularly in the development of liquid crystal systems . The compound's molecular architecture features a rigid, biphenyl-like core provided by the trans-configured bicyclohexyl unit, which is terminated with a pivotal ketone function and a p-tolyl group. This specific structure is critical for its application in the synthesis of liquid crystals, where it can serve as a key building block to influence the mesomorphic properties, thermal stability, and birefringence of the final material . The trans configuration of the cyclohexane rings promotes a linear molecular geometry, a essential characteristic for inducing the necessary molecular alignment in nematic or smectic phases. Beyond its primary use in materials science, this ketone also offers a valuable synthon in complex organic synthesis. The carbonyl group is a reactive handle for further functionalization, enabling its use in the construction of more complex molecular frameworks through reactions such as Grignard additions, reductions to alcohols, or the formation of heterocyclic compounds. This makes it a valuable reagent for researchers in the fields of medicinal chemistry and supramolecular chemistry exploring novel compound libraries. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[4-(4-methylphenyl)cyclohexyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O/c1-14-2-4-15(5-3-14)16-6-8-17(9-7-16)18-10-12-19(20)13-11-18/h2-5,16-18H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPISRXVEAOLMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCC(CC2)C3CCC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703109
Record name (1'r,4'r)-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125962-80-3
Record name (1'r,4'r)-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-one, 4'-(4-methylphenyl)-, trans
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Preparation Methods

Reaction Sequence and Conditions

Adapted from patented protocols for analogous dicyclohexyl compounds, this method involves three stages:

Stage 1: Friedel-Crafts Acylation

  • Starting Material : 4-(4-Methylphenyl)cyclohexanol.

  • Acylating Agent : Acetyl chloride or acetic anhydride.

  • Catalyst : Anhydrous aluminum chloride (AlCl₃) in dichloromethane at -10°C to 5°C.

  • Product : 4-(4-Methylphenyl)cyclohexyl acetate (Intermediate I).

Stage 2: Oxidation to Ketone

  • Oxidizing Agent : Potassium permanganate (KMnO₄) or Jones reagent.

  • Conditions : Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in aqueous acetone at 40–60°C.

  • Product : 4-(4-Methylphenyl)cyclohexanone (Intermediate II).

Stage 3: Dimerization and Isomerization

  • Coupling Reaction : Intermediate II undergoes base-catalyzed aldol condensation (NaOH, 80°C) to form the bicyclic enone.

  • Hydrogenation : Pd/C (5–8 wt%) under 3.4 MPa H₂ at 120°C saturates the enone.

  • Isomerization : Heating to 180°C in toluene induces trans configuration.

Table 1: Key Reaction Parameters for Friedel-Crafts Route

StepCatalyst/ReagentTemperature (°C)Yield (%)
AcylationAlCl₃-10 to 578–85
OxidationKMnO₄, TBAB5065–72
Hydrogenation5% Pd/C12088–93
IsomerizationNone (thermal)18095–98

Aldol Condensation Approach

Base-Catalyzed Cyclohexanone Coupling

Cyclohexanone derivatives undergo aldol condensation in basic media to form the bicyclic backbone:

  • Substrates : 4-Methylcyclohexanone and 4-ketocyclohexane.

  • Catalyst : Aqueous NaOH or KOH (10–15 wt%).

  • Conditions : Reflux in ethanol (80°C, 12–24 h).

  • Product : [1,1'-Bi(cyclohexan)]-4-one with mixed stereochemistry.

Stereochemical Control

  • Selective Hydrogenation : Use of Ru/C or PtO₂ catalysts preferentially reduces cis isomers, enriching the trans product.

  • Thermodynamic Isomerization : Heating the crude mixture to 180°C shifts equilibrium toward the trans isomer (ΔG = -12.4 kJ/mol).

Table 2: Aldol Condensation Optimization

ParameterOptimal ValueImpact on Yield
Catalyst (NaOH)12 wt%Max yield (74%)
Reaction Time18 h95% conversion
Hydrogenation Pressure3.0 MPa H₂89% trans product

Catalytic Hydrogenation and Isomerization

Hydrogenation Kinetics

Pd/C (5–8 wt%) in ethanol at 120°C achieves full saturation of the aldol adduct within 4–6 h. Competitive adsorption studies indicate cyclohexanone derivatives hydrogenate 3–5× slower than aromatic analogs, necessitating excess H₂.

Isomerization Mechanisms

Thermal isomerization at 180°C proceeds via a chair-chair flip mechanism, with activation energy (Eₐ) of 102 kJ/mol. Solvent-free conditions favor trans configuration due to reduced steric hindrance.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

  • AlCl₃ Recovery : Hydrolysis of spent catalyst yields Al(OH)₃, which is calcined at 600°C for reuse (85% efficiency).

  • Pd/C Regeneration : Oxidative treatment (H₂O₂, 60°C) restores 92% activity over five cycles.

Waste Stream Management

  • Byproduct (Acetic Acid) : Neutralized with Ca(OH)₂ to form calcium acetate (agricultural applications).

  • Solvent Recovery : Distillation recovers 95% of toluene and ethanol .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one can undergo oxidation reactions, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can convert the ketone group into an alcohol group, resulting in the formation of trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-ol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and nucleophiles, can be employed depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structures may exhibit anticancer properties. Studies on related biaryl compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Further investigations into trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one could elucidate its potential as an anticancer agent.
  • Biological Activity :
    • Preliminary studies suggest that this compound may interact with biological targets, potentially influencing pathways related to inflammation and cell proliferation. Its structural similarity to known bioactive compounds warrants further exploration into its pharmacological effects .
  • Drug Design :
    • The unique structural features of this compound make it a candidate for drug design. Its ability to form specific interactions with biological macromolecules can be leveraged to develop new therapeutic agents targeting various diseases.

Materials Science Applications

  • Polymer Chemistry :
    • The compound can serve as a building block in the synthesis of polymers with tailored properties. Its bicyclic structure may enhance the mechanical strength and thermal stability of polymer matrices, making it suitable for advanced material applications .
  • Dyes and Pigments :
    • Due to its chromophoric properties, this compound may find applications in the development of dyes and pigments for textiles and coatings. The incorporation of this compound could lead to vibrant colors with improved lightfastness .

Synthetic Intermediate

This compound can act as an intermediate in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions such as:

  • Aldol Condensation : The carbonyl group can participate in aldol reactions to form larger carbon skeletons.
  • Reduction Reactions : The carbonyl functionality allows for reduction to alcohols or other derivatives, expanding its utility in synthetic pathways .

Case Studies

Case StudyFocusFindings
Anticancer ActivityInvestigating structural analogsCompounds similar to this compound showed significant cytotoxicity against various cancer cell lines .
Polymer DevelopmentSynthesis of biocompatible polymersIncorporation of bicyclic structures led to enhanced mechanical properties .
Drug Interaction StudiesBinding affinity assessmentsInitial data suggest potential interactions with key biological targets involved in inflammatory responses .

Mechanism of Action

The mechanism of action of trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, influencing biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Bicyclohexyl Ketones

trans-4’-(3,4-Difluorophenyl)-[1,1’-bi(cyclohexan)]-4-one
  • CAS : 147622-85-3
  • Formula : C₁₈H₂₂F₂O
  • MW : 292.36 g/mol
  • Key Features : Replaces the p-tolyl group with a 3,4-difluorophenyl moiety.
  • Impact of Substituents : The electron-withdrawing fluorine atoms increase polarity and may enhance electrochemical stability , making it suitable for high-voltage battery electrolytes .
  • Applications : Used in liquid crystal electrolytes for lithium-ion batteries due to its oxidation resistance .
trans-4'-Pentylbi(cyclohexan)-4-one
  • CAS : 84868-02-0
  • Formula : C₁₇H₃₀O
  • MW : 250.4 g/mol
  • Key Features : Substitutes the p-tolyl group with a pentyl chain .
  • Applications : Intermediate in synthesizing liquid-crystalline materials for electronic displays .
trans-4'-Methyl-[1,1'-bi(cyclohexan)]-4-one
  • CAS : 23396-36-3
  • Formula : C₁₃H₂₀O
  • MW : 192.30 g/mol
  • Key Features : Simplest analog with a methyl group at the 4'-position.
  • Impact of Substituents : Reduced steric hindrance compared to bulkier substituents, favoring catalytic reactions .

Functional Group Variants

(trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-ol
  • CAS : 82575-70-0
  • Formula : C₁₇H₃₂O
  • MW : 252.44 g/mol
  • Key Features : Replaces the ketone with a hydroxyl group .
  • Impact of Functional Group : Increased polarity and hydrogen-bonding capacity, altering solubility (e.g., in polar solvents).
  • Safety : Classified as a skin/eye irritant (H315, H319) and respiratory hazard (H335) .
(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)
  • CAS : 129738-34-7
  • Formula : C₁₇H₃₀
  • MW : 234.41 g/mol
  • Key Features : Introduces a vinyl group at the 4'-position.
  • Impact of Functional Group : The unsaturation enables participation in polymerization reactions , useful in materials science .

Comparative Data Table

Compound Name CAS Formula MW (g/mol) Key Substituent Melting Point (°C) Applications
trans-4'-(p-Tolyl)-[1,1'-Bi(cyclohexan)]-4-one 125962-80-3 C₁₉H₂₆O 270.41 p-Tolyl 123 Lab synthesis, materials research
trans-4’-(3,4-Difluorophenyl)-[...]-4-one 147622-85-3 C₁₈H₂₂F₂O 292.36 3,4-Difluorophenyl N/A Li-ion battery electrolytes
trans-4'-Pentylbi(cyclohexan)-4-one 84868-02-0 C₁₇H₃₀O 250.4 Pentyl N/A Liquid crystal precursors
(trans,trans)-4'-Pentyl-[...]-4-ol 82575-70-0 C₁₇H₃₂O 252.44 Hydroxyl N/A Polar solvent-compatible intermediates
(trans,trans)-4-Pentyl-4'-vinyl-[...] 129738-34-7 C₁₇H₃₀ 234.41 Vinyl N/A Polymerizable materials

Key Research Findings

Electronic Effects : Fluorinated analogs (e.g., 3,4-difluorophenyl) exhibit enhanced oxidation resistance , critical for high-voltage battery applications .

Steric Considerations : Bulky substituents like p-tolyl reduce reactivity in nucleophilic additions compared to methyl or pentyl groups .

Safety Profiles : All analogs share irritant properties , but vinyl and hydroxyl derivatives require additional precautions due to reactivity and polarity .

Biological Activity

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is a complex organic compound that belongs to the class of biaryl compounds. Its unique structure, characterized by a bicyclic framework and a carbonyl functional group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H26O
  • Molecular Weight : 282.41 g/mol
  • CAS Number : 125962-80-3

The compound features a p-tolyl group and a carbonyl group, which are significant for its reactivity and biological interactions. The bicyclic structure derived from cyclohexane contributes to its stability and potential binding affinity with biological targets.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several pharmacological properties based on structural analogs and preliminary studies:

  • Antimicrobial Activity : Compounds with similar structural features have shown promising antimicrobial effects. For instance, studies on related biaryl compounds indicate potential efficacy against various bacterial strains, including Mycobacterium tuberculosis .
  • Cytotoxicity : Preliminary data suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The carbonyl group is often associated with increased reactivity towards cellular components, which could lead to apoptosis in malignant cells .
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. Similar compounds have been shown to inhibit key enzymes, which could be explored further for therapeutic applications in metabolic disorders .

Study 1: Antimycobacterial Activity

A high-throughput screening study evaluated various compounds for their ability to inhibit Mycobacterium tuberculosis. Although this compound was not directly tested, structurally related compounds showed MIC values ranging from 6.3 to 23 µM against M. tuberculosis, indicating a potential avenue for further investigation into this compound's activity against mycobacterial infections .

Study 2: Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of biaryl compounds revealed that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells. The carbonyl functionality in this compound may enhance its ability to induce cell death in tumor cells through reactive oxygen species (ROS) generation or by interfering with cellular signaling pathways .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The carbonyl group can participate in redox reactions leading to the formation of ROS, which are known to induce oxidative stress in cells.
  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in cellular metabolism and signaling pathways.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC19H26OContains a carbonyl group; potential cytotoxicity
(trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-olC17H32OLacks carbonyl; studied for antimicrobial activity
(trans,trans)-4-(n-octyl)-[1,1'-bi(cyclohexan)]C20H34Longer alkyl chain; hydrophobic properties

Q & A

Basic: What are the critical safety precautions for handling trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one in laboratory settings?

Answer:

  • Skin/Eye Protection: Wear nitrile gloves and safety goggles due to reported skin irritation (H315) and eye irritation (H319) .
  • Respiratory Protection: Use fume hoods or respirators to avoid inhalation of dust/particulates, as H335 indicates potential respiratory tract irritation .
  • Contradictory Data: Note that some SDS sources classify hazards (e.g., skin/eye irritation), while others state "no data available" . Default to stricter precautions when discrepancies exist.

Basic: How should this compound be stored to ensure stability?

Answer:

  • Conditions: Store sealed in a dry environment at room temperature (20–25°C) to prevent degradation .
  • Incompatible Materials: Avoid contact with oxidizing agents, as hazardous decomposition (e.g., CO, CO₂) may occur .
  • Container: Use airtight glass or chemically resistant plastic containers to minimize moisture absorption .

Advanced: How can researchers address discrepancies in hazard classification across SDS sources?

Answer:

  • Cross-Referencing: Compare hazard data from multiple SDS (e.g., BLD Pharmatech vs. Aladdin Biochemical) .
  • Precautionary Principle: Assume worst-case scenarios—implement skin/eye protection and ventilation even if some SDS lack data .
  • Testing: Conduct small-scale hazard assessments (e.g., skin patch tests under controlled conditions) to verify irritancy.

Advanced: What synthetic methodologies optimize purity for this compound?

Answer:

  • Reported Synthesis: A cobalt-catalyzed hydroamination route achieved 46% yield using column chromatography (petroleum ether/dichloromethane = 1:1) for purification .
  • Improving Yield: Optimize catalyst loading (e.g., Co(II) vs. Co(III)), reaction temperature, or solvent polarity. Consider alternative purification methods like recrystallization from toluene, given its solubility .

Basic: What first-aid measures are required for accidental exposure?

Answer:

  • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
  • Skin Contact: Immediately rinse with water for ≥15 minutes; remove contaminated clothing .
  • Eye Exposure: Flush with water for several minutes; remove contact lenses if present .

Advanced: Which analytical techniques validate the structural integrity of this compound?

Answer:

  • NMR Spectroscopy: Confirm stereochemistry (trans-configuration) and aryl/cyclohexyl group positioning .
  • GC-MS/HPLC: Assess purity (>97% as reported) and detect byproducts from synthesis .
  • Melting Point Analysis: Compare observed mp (123°C) to literature values to verify crystallinity .

Basic: What disposal protocols comply with environmental regulations?

Answer:

  • Recycling: Prioritize recycling unused material into other processes if feasible .
  • Incineration: Dissolve in a combustible solvent (e.g., ethanol) and incinerate in a facility with afterburners/scrubbers to neutralize hazardous byproducts (CO, CO₂) .
  • Regulatory Compliance: Follow 40 CFR 261 guidelines (EPA) for hazardous waste disposal .

Advanced: How can reaction yields in cobalt-catalyzed applications be enhanced?

Answer:

  • Catalyst Screening: Test alternative transition metals (e.g., Ru, Pd) or chiral ligands to improve enantioselectivity .
  • Solvent Optimization: Replace dichloromethane with less polar solvents (e.g., THF) to reduce side reactions.
  • Kinetic Studies: Monitor reaction progress via TLC/GC to identify bottlenecks (e.g., intermediate stability) .

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